molecular formula C20H16N4O5 B2597321 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1207014-56-9

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2597321
CAS No.: 1207014-56-9
M. Wt: 392.371
InChI Key: OSNJJNWCLYDISC-UHFFFAOYSA-N
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Description

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is an intricate organic compound The complex structural architecture of this compound includes the quinazoline core, a key scaffold in medicinal chemistry known for its broad spectrum of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic synthesis:

  • Formation of the Oxadiazole Ring: : Starting from benzo[d][1,3]dioxole, the oxadiazole ring is constructed through reactions involving nitrile oxides and suitable reactants under controlled conditions.

  • Quinazoline Core Formation: : The quinazoline core is synthesized by cyclization reactions involving appropriate anilines and formamides under high-temperature conditions.

  • Final Coupling Step: : The resultant intermediate compounds are then coupled through a series of steps, including nucleophilic substitutions and condensation reactions, to yield the final compound.

Industrial Production Methods

Industrial-scale production of this compound involves optimizing reaction conditions for high yield and purity, utilizing large-scale batch reactors or continuous flow systems. Catalysts and reagents are chosen to ensure cost-effective and environmentally sustainable production processes.

Chemical Reactions Analysis

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions:

  • Oxidation Reactions: : Commonly oxidized using agents like potassium permanganate or hydrogen peroxide.

  • Reduction Reactions: : Reduced using reagents such as lithium aluminum hydride.

  • Substitution Reactions: : Undergoes nucleophilic or electrophilic substitutions depending on the functional groups present.

Major Products: : Oxidation yields hydroxylated derivatives, while reduction typically gives amine or alcohol functionalities. Substitution reactions can introduce a variety of functional groups, further diversifying the compound's chemical landscape.

Scientific Research Applications

Chemistry

In organic synthesis, 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione serves as a valuable building block for constructing more complex molecules.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor, particularly targeting specific proteins involved in disease pathways.

Medicine

Medically, it shows promise in drug discovery, especially for conditions requiring precise enzyme modulation.

Industry

In industrial applications, it's used in the synthesis of advanced materials and as a key intermediate in the production of specialty chemicals.

Mechanism of Action

The compound's mechanism of action is primarily based on its ability to bind to molecular targets, altering their function. This involves interactions with enzyme active sites or receptor domains, leading to inhibition or activation of specific pathways. The quinazoline core plays a crucial role in its bioactivity, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds: : Structures like quinazoline derivatives and oxadiazole compounds share similarities.

Uniqueness: : The combination of the quinazoline core with the oxadiazole and benzo[d][1,3]dioxole moieties makes it unique, offering a diverse range of interactions and activities not typically observed in simpler analogs.

Properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c1-2-23-19(25)13-5-3-4-6-14(13)24(20(23)26)10-17-21-18(22-29-17)12-7-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNJJNWCLYDISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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